![molecular formula C15H11F3O4 B8166498 Methyl 6-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166498.png)
Methyl 6-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate is a complex organic compound featuring a trifluoromethoxy group, which is known for its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
. These reagents are designed to be efficient and environmentally benign, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild, ensuring the stability of the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate group would produce an alcohol.
Aplicaciones Científicas De Investigación
Methyl 6-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique chemical properties make it useful in the study of biological systems and processes.
Mecanismo De Acción
The mechanism by which Methyl 6-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate exerts its effects involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group, in particular, can enhance the compound’s ability to interact with enzymes and receptors, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-hydroxy-3’-(methoxy)-[1,1’-biphenyl]-3-carboxylate: Similar structure but lacks the trifluoromethoxy group.
Methyl 6-hydroxy-3’-(ethoxy)-[1,1’-biphenyl]-3-carboxylate: Similar structure with an ethoxy group instead of trifluoromethoxy.
Uniqueness
The presence of the trifluoromethoxy group in Methyl 6-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs. This makes it particularly valuable in applications where these properties are desired .
Propiedades
IUPAC Name |
methyl 4-hydroxy-3-[3-(trifluoromethoxy)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-21-14(20)10-5-6-13(19)12(8-10)9-3-2-4-11(7-9)22-15(16,17)18/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSOGTBJQRDGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
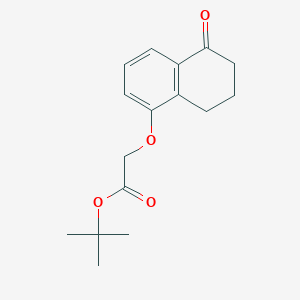
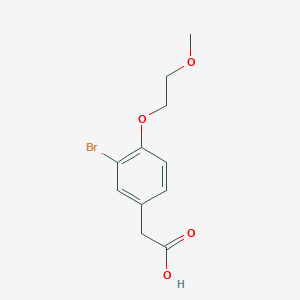
![3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B8166433.png)
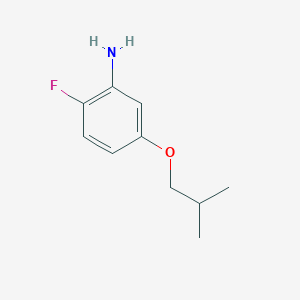
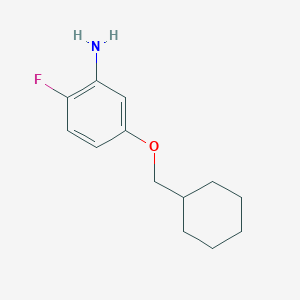
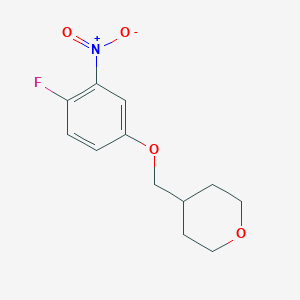
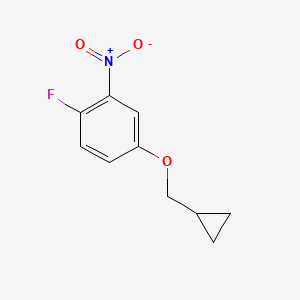
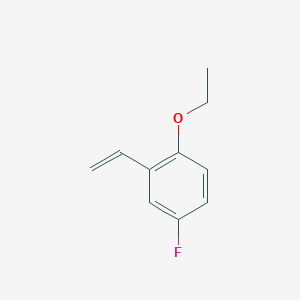

![Methyl 6-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166480.png)
![Methyl 6-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166482.png)
![Methyl 6-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166492.png)
![Methyl 6-hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166505.png)
![Methyl 3'-fluoro-6-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8166513.png)
